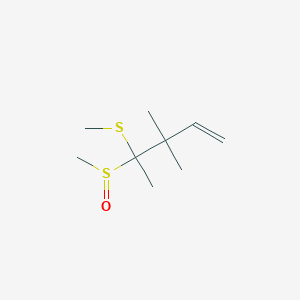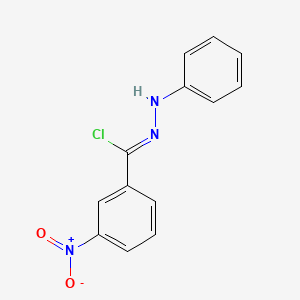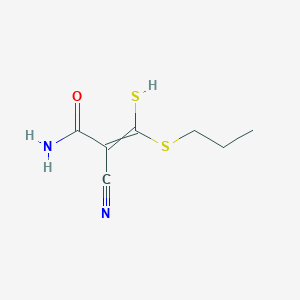![molecular formula C16H17NO2 B14490087 N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide CAS No. 63596-27-0](/img/structure/B14490087.png)
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide is an organic compound with a complex structure that includes a phenyl group, a hydroxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide typically involves the reaction of ®-mandelic acid with 4-nitrophenylethylamine in the presence of hydroxybenzotriazole and l-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride in Ν,Ν-dimethylformamide as a solvent. This reaction yields ®-2-hydroxy-N-2-phenylacetamide, which is further reacted with 1M borane-tetrahydrofuran solution in l,3-dimethyl-2-imidazolidinone and tetrahydrofuran at -18°C, followed by hydrogenation in the presence of 10% palladium-carbon and hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl Analogues: Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide share structural similarities but have different pharmacological properties
Uniqueness
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63596-27-0 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[4-(2-hydroxy-2-phenylethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15-9-7-13(8-10-15)11-16(19)14-5-3-2-4-6-14/h2-10,16,19H,11H2,1H3,(H,17,18) |
Clave InChI |
AYMRNMFBNHQKPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


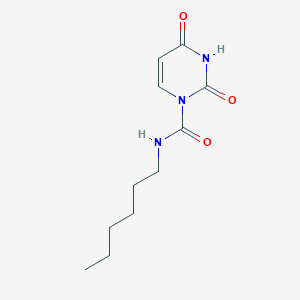
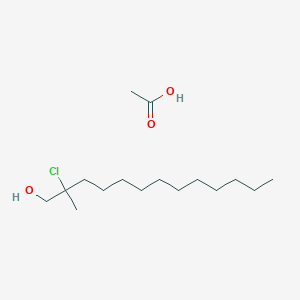
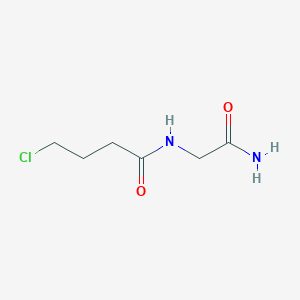
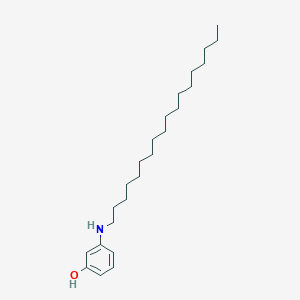
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
